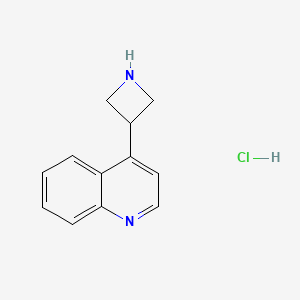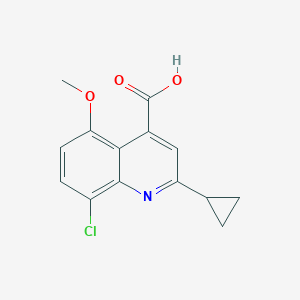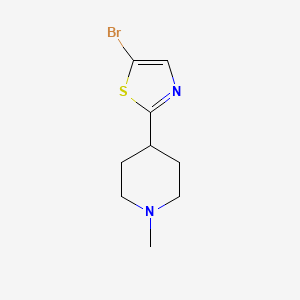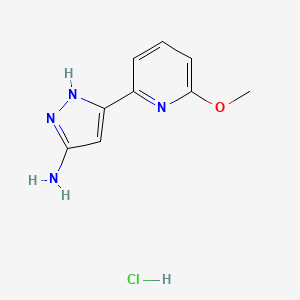
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid, benzylamine, and 2-thienylmethylamine.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the nicotinamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution may result in a methoxy-substituted product.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A simple amide derivative of nicotinic acid.
Benzylamine: A primary amine with a benzyl group.
2-Thienylmethylamine: An amine with a thienyl group.
Uniqueness
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide is unique due to the combination of its benzyl, thienylmethyl, and chloronicotinamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to its individual components.
Propiedades
Fórmula molecular |
C18H15ClN2OS |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2OS/c19-17-16(9-4-10-20-17)18(22)21(13-15-8-5-11-23-15)12-14-6-2-1-3-7-14/h1-11H,12-13H2 |
Clave InChI |
UQHDRIHGRBEHTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CS2)C(=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)
![Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)

![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)
